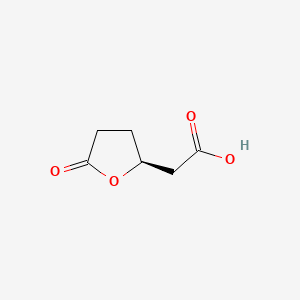

(S)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2S)-5-oxooxolan-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)3-4-1-2-6(9)10-4/h4H,1-3H2,(H,7,8)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEICTHJUIJQPH-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)O[C@@H]1CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66512-67-2 | |

| Record name | S-(+)-4-Carboxymethylen-4-butanolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066512672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for S 2 5 Oxotetrahydrofuran 2 Yl Acetic Acid

Classical Approaches to (S)-2-(5-Oxotetrahydrofuran-2-yl)acetic Acid Synthesis

Classical synthetic routes traditionally utilize established chemical transformations and often leverage the inherent chirality of readily available natural products to construct the target molecule.

Dehydration and Cyclization Strategies in Lactone Formation

The formation of the 5-oxotetrahydrofuran (γ-butyrolactone) ring is a critical step in the synthesis. This is typically achieved through an intramolecular cyclization of a γ-hydroxy carboxylic acid derivative. The reaction proceeds via an acid-catalyzed intramolecular esterification, where the hydroxyl group attacks the carboxylic acid moiety, leading to the formation of the five-membered lactone ring and the elimination of a water molecule. The stability of the resulting γ-lactone provides a strong thermodynamic driving force for this transformation.

Derivatization of Chiral Precursors for Stereospecific Synthesis

A common and effective classical strategy involves the use of a chiral precursor from the "chiral pool," where the stereochemistry of the starting material dictates the stereochemistry of the final product. L-glutamic acid is a frequently used precursor for the synthesis of the (S)-enantiomer of the target compound. chemicalbook.com

The synthesis begins with the diazotization of L-glutamic acid. In this reaction, sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) are used to convert the primary amine group of glutamic acid into a diazonium salt intermediate at low temperatures (e.g., 0 °C). This intermediate is unstable and readily decomposes, with the diazonium group being replaced by a hydroxyl group, forming a γ-hydroxyglutaric acid derivative in situ. The stereocenter from L-glutamic acid is retained during this process. Spontaneous acid-catalyzed lactonization then occurs, yielding the desired (S)-5-oxotetrahydrofuran-2-carboxylic acid, a closely related precursor to the final target molecule. chemicalbook.com

Multistep Synthesis Strategies for the Chiral Framework

The conversion of L-glutamic acid represents a concise multistep, often one-pot, synthesis where several transformations (diazotization, hydrolysis, and cyclization) occur sequentially. chemicalbook.com This approach efficiently establishes the required chiral framework of the γ-lactone ring. More elaborate multistep syntheses can also be envisioned, starting from achiral precursors. Such routes would require the construction of the carbon backbone followed by a resolution step (e.g., crystallization with a chiral amine) or the introduction of chirality via a stoichiometric chiral auxiliary, making them generally less efficient than the chiral pool approach.

Asymmetric Synthesis of this compound

Asymmetric synthesis aims to create the desired stereoisomer from achiral or prochiral starting materials through the use of a chiral catalyst or reagent. These methods offer an alternative to classical resolution or chiral pool approaches.

Chiral Catalyst-Mediated Enantioselective Routes

Chiral catalysts create a chiral environment that favors the formation of one enantiomer over the other, leading to an enantiomerically enriched or pure product. mdpi.com For the synthesis of chiral lactones like this compound and its derivatives, transition metal-catalyzed asymmetric oxidation and hydrogenation are prominent strategies. mdpi.comrsc.org

A notable method for the asymmetric synthesis of related 2-substituted-5-oxotetrahydrofuran-2-carboxylic acids involves the asymmetric oxidation of prochiral 3-substituted cyclopentane-1,2-diones or their enol tautomers. sci-hub.st This transformation can be effectively catalyzed by a chiral titanium complex, often generated in situ from titanium(IV) isopropoxide (Ti(OiPr)₄), a chiral tartaric acid ester such as (+)-diethyl tartrate (DET), and an oxidant like tert-butyl hydroperoxide (t-BuOOH). sci-hub.stresearchgate.net This catalytic system is a modification of the well-known Sharpless epoxidation reagent. researchgate.net

The reaction proceeds via an oxidative cleavage of the C-C bond in the cyclic dione (B5365651) precursor, directly yielding the chiral γ-lactone carboxylic acid. sci-hub.st Research has shown that substituents on the precursor's aromatic ring can influence both the chemical yield and the enantioselectivity of the process. researchgate.net

Below is a table summarizing the results of the asymmetric oxidation of various 3-aryl-2-hydroxycyclopent-2-en-1-ones to their corresponding 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids using this titanium complex.

| Starting Material (Substituent) | Yield (%) | Enantiomeric Excess (ee %) |

| Phenyl | 36 | 86 |

| 4-Fluorophenyl | 40 | 82 |

| 4-Isopropylphenyl | 42 | 72 |

| 4-Methoxyphenyl | 50 | 66 |

| Data sourced from studies on asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones. sci-hub.st |

Another powerful transition metal-catalyzed approach is the asymmetric hydrogenation of dialkyl 2-oxoglutarates. Using a heterogeneous platinum catalyst supported on alumina (B75360) (Pt/Al₂O₃) and modified with a chiral cinchona alkaloid, high enantioselectivities (up to 96% ee) for the corresponding (R)-α-hydroxy esters have been achieved. rsc.orglookchem.com Subsequent acid-catalyzed cyclization of this hydroxy ester intermediate yields the target chiral lactone ester, which can then be hydrolyzed to the final acid. lookchem.com

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. These methods often rely on small organic molecules, such as amines or squaramides, to catalyze stereoselective transformations. For the synthesis of chiral γ-butyrolactones, organocatalytic strategies typically involve asymmetric Michael additions, aldol (B89426) reactions, or annulations.

While specific organocatalytic routes directly targeting this compound are not extensively documented in dedicated studies, the synthesis of structurally related chiral γ-substituted butyrolactones provides a clear framework. For instance, a developed approach utilizes a chiral bifunctional amine-squaramide catalyst to facilitate the asymmetric vinylogous Michael addition of an α,β-unsaturated γ-butyrolactam to 2-enoylpyridines. rsc.org This methodology yields optically active γ-substituted butyrolactams with excellent diastereoselectivities and enantioselectivities (up to >99% ee). rsc.org Such a strategy could theoretically be adapted to precursors of this compound.

Another general and modular organocatalytic approach involves a two-step sequence to assemble 2,3-trans-disubstituted butyrolactones, which has been successfully applied to the synthesis of γ-butyrolactone autoregulators from Streptomyces. rsc.orgnih.gov These established organocatalytic methods for constructing the chiral lactone core highlight the potential for developing a direct and efficient synthesis of this compound. acs.orgrug.nlnih.govnih.gov

Table 1: Performance of Chiral Amine-Squaramide Catalyst in Asymmetric Michael Addition for Butyrolactam Synthesis

| Entry | Michael Acceptor | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | 2-Enoylpyridine A | 98 | >99:1 | >99 |

| 2 | 2-Enoylpyridine B | 95 | 98:2 | 98 |

| 3 | 2-Enoylpyridine C | 99 | >99:1 | 99 |

This table illustrates the effectiveness of organocatalysis in creating chiral centers on a related lactam structure, adapted from a study on organocatalyzed Michael additions. rsc.org

Biocatalytic and Enzymatic Approaches for Stereocontrol

Biocatalysis offers a highly efficient and environmentally benign route to enantiomerically pure compounds, leveraging the inherent stereoselectivity of enzymes. nih.gov These methods operate under mild conditions and can provide access to chiral synthons that are difficult to obtain through traditional chemical routes.

Enzyme-Mediated Transformations (e.g., Carbonyl Reductases)

The stereoselective reduction of a prochiral ketone or keto-acid is a key strategy for synthesizing chiral lactones. Carbonyl reductases (also known as ketoreductases or alcohol dehydrogenases) are particularly well-suited for this transformation, catalyzing the reduction of a carbonyl group to a hydroxyl group with high enantioselectivity. The resulting chiral hydroxy acid can then undergo spontaneous or acid-catalyzed intramolecular cyclization to form the desired lactone.

Engineered carbonyl reductases have demonstrated remarkable efficacy in the synthesis of various chiral γ- and δ-lactones. For example, a carbonyl reductase variant from Serratia marcescens, denoted SmCRM5, was developed through structure-guided directed evolution. This engineered enzyme exhibited high stereoselectivities of up to 99% in the asymmetric synthesis of 13 different γ- and δ-lactones. rsc.orgrsc.org Another engineered reductase from the same organism, SmCRV4, showed improved activity and thermostability toward 14 different γ-/δ-keto acids and esters, achieving 95% to >99% ee in preparative syntheses. researchgate.net

A patent also describes a carbonyl reductase from Candida glabrata that can be used as a catalyst for the asymmetric reduction of prochiral carbonyl compounds to prepare optically active chiral alcohols, which are direct precursors to chiral lactones. google.com The application of such enzymes to a suitable precursor, like 3-carboxy-4-oxobutanoic acid, would provide a direct biocatalytic route to this compound.

Table 2: Examples of Engineered Carbonyl Reductase Performance in Chiral Lactone Synthesis

| Enzyme Variant | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| SmCRM5 | 5-Oxodecanoic acid | (R)-δ-Decalactone | >95 | 99 |

| SmCRV4 | Methyl 4-oxodecanoate | (R)-γ-Decalactone | 90 | >99 |

| CPCR2 | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | >95 | >99 |

Data compiled from studies on engineered carbonyl reductases from Serratia marcescens and Candida parapsilosis, showcasing their potential for producing chiral lactones with high stereopurity. nih.govrsc.orgresearchgate.net

Microbial Fermentation Strategies for Chiral Resolution

Kinetic resolution using whole microbial cells is another powerful biocatalytic strategy. In this approach, a racemic mixture is exposed to a microorganism that selectively metabolizes one enantiomer, leaving the other, desired enantiomer untouched and thus enriched.

This method has been successfully applied to the resolution of various chiral acids. For example, numerous bacterial strains have been isolated from soil that can perform optically asymmetric degradation of racemic 2-hydroxy acids. nih.gov Strains such as Bacillus freudenreichii and Brevibacterium albidum were capable of resolving dl-2-hydroxy-4-methylpentanoic acid, leaving one enantiomer in high optical purity. nih.gov This process relies on enantiospecific dehydrogenating enzymes within the microbes.

While a specific microbial resolution for 2-(5-Oxotetrahydrofuran-2-yl)acetic acid has not been detailed, the principle is readily applicable. A screening program could identify microorganisms capable of selectively degrading the (R)-enantiomer from a racemic mixture, providing a straightforward fermentation-based route to the enantiopure (S)-acid.

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. york.ac.uk After the new chiral center is created, the auxiliary is removed and can often be recovered for reuse. nih.gov This is a classic and reliable strategy in asymmetric synthesis. uwindsor.ca

The synthesis of γ-butyrolactones using this approach often involves the alkylation of an enolate derived from an amide or ester that incorporates a chiral auxiliary, followed by a lactonization step. One documented method describes an enantioselective route to γ-butyrolactones that employs chiral auxiliary-mediated amide alkylation followed by iodolactonization. documentsdelivered.com Similarly, a chiral auxiliary approach was explored for the synthesis of (R)-paraconyl alcohol, a key intermediate for certain γ-butyrolactone hormones, demonstrating the utility of this strategy for related structures. acs.org

For the synthesis of this compound, a plausible route would involve attaching a chiral auxiliary (e.g., an Evans oxazolidinone or a pseudoephedrine derivative) to a suitable precursor molecule. Asymmetric alkylation to introduce the acetic acid side chain, followed by cyclization and removal of the auxiliary, would yield the target compound in high enantiomeric purity.

Emerging and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on sustainability and the principles of green chemistry. chemijournal.comresearchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable feedstocks.

Green Chemistry Principles in the Preparation of this compound

The application of green chemistry principles can significantly enhance the sustainability of synthesizing this compound. sphinxsai.comresearchgate.net

Key green chemistry principles applicable to this synthesis include:

Use of Biocatalysts: As detailed in section 2.2.2, employing enzymes like carbonyl reductases aligns perfectly with green chemistry. Biocatalytic reactions are highly selective, occur in aqueous media under mild conditions, and the catalysts themselves are biodegradable. researchgate.netnih.gov

Safer Solvents: A major goal of green chemistry is to replace hazardous organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents. mdpi.com The enzymatic syntheses are often performed in water. A well-established synthesis of the related (S)-(+)-γ-butyrolactone-γ-carboxylic acid from L-glutamic acid uses water as the reaction solvent, showcasing a greener approach. orgsyn.orgchemicalbook.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic methods, both organocatalytic and biocatalytic, are inherently more atom-economical than stoichiometric approaches, including those using chiral auxiliaries.

Use of Renewable Feedstocks: Starting materials should be renewable whenever possible. A classic synthesis of the structurally similar (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid starts from L-glutamic acid, an amino acid that can be sourced from fermentation, representing a renewable feedstock. chemicalbook.com Adapting such starting materials for the synthesis of the target molecule is a key green strategy.

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly, reflecting the forward direction of modern chemical manufacturing.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. ijnrd.orgijisrt.com Unlike conventional heating methods that transfer heat via conduction and convection, microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform temperature increases. ijnrd.org This efficient energy transfer can dramatically reduce reaction times, often from hours to mere minutes, while simultaneously improving product yields and purity by minimizing the formation of side products. ijnrd.orgnih.gov

In the synthesis of γ-lactone derivatives, a structural class to which this compound belongs, microwave irradiation has demonstrated significant advantages. Research on related compounds has shown that reactions that are sluggish or low-yielding under conventional heating can be substantially improved. For instance, in a microwave-assisted 1,3-dipolar cycloaddition to form a precursor to a γ-lactone carboxylic acid, the reaction yield improved drastically to 70% in just 10 minutes when performed at 180°C. researchgate.net This contrasts sharply with many conventional thermal processes that require extended reaction periods to achieve lower yields. researchgate.net

The benefits of microwave assistance are not limited to a single reaction type but are applicable across various synthetic steps. Studies have shown that even complex multi-component reactions can be expedited. For example, a reaction that required 4 hours using conventional heating was completed in just 10 seconds under microwave irradiation. nih.gov This acceleration is attributed to the ability of microwaves to achieve temperatures higher than those used in traditional reflux systems, leading to faster reaction kinetics. ijnrd.org

The following table summarizes the comparative enhancements observed in the synthesis of related heterocyclic compounds using microwave-assisted methods versus conventional heating.

| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Improvement | Reference |

| 1,3-Dipolar Cycloaddition | Low yield, long reaction time | 70% yield, 10 minutes | Drastic increase in yield and speed | researchgate.net |

| Fused γ-lactone synthesis | 4 hours | 10 seconds | Massive reduction in reaction time | nih.gov |

| Fluorescein synthesis | 10 hours | 35 minutes | Significant time reduction | ijnrd.org |

| Multi-component reaction | Moderate yield, long reaction time | 70%–95% yield, 4–15 minutes | Higher yield, shorter time | nih.gov |

These findings underscore the potential of microwave-assisted synthesis to enhance the production of this compound by providing a faster, more efficient, and often higher-yielding alternative to traditional synthetic protocols.

Flow Chemistry Applications in Reaction Optimization

Flow chemistry, or continuous-flow synthesis, represents another significant advancement in chemical manufacturing, offering numerous advantages over traditional batch processing. researchgate.netmdpi.com In a flow system, reagents are continuously pumped through a network of tubes or microreactors where they mix and react. mdpi.com This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility, scalability, and safety, particularly for highly exothermic or hazardous reactions. researchgate.netresearchgate.net

The application of flow chemistry is particularly beneficial for optimizing the synthesis of complex chiral molecules like γ-butyrolactones. One of the key advantages is the enhanced efficiency of catalytic processes. For example, in the enzymatic cascade synthesis of polysubstituted chiral γ-butyrolactones, continuous-flow systems have been used to overcome issues of low enzyme activity and phase separation that are common in batch reactions. researchgate.net This resulted in space-time yields that were 3 to 7.4 times higher than those achieved in batch processes, demonstrating a significant improvement in productivity. researchgate.net

The precise control offered by flow reactors also leads to better selectivity and higher yields. The high surface-area-to-volume ratio in microreactors allows for superior heat transfer, preventing the formation of hot spots and minimizing the decomposition of sensitive reagents and products. researchgate.net This level of control is crucial for maintaining the stereochemical integrity of chiral centers during synthesis.

The table below highlights the key advantages of applying flow chemistry to the synthesis of related compounds.

| Feature | Batch Processing | Flow Chemistry | Advantage in Optimization | Reference |

| Process Control | Limited control over temperature gradients and mixing | Precise control over temperature, pressure, residence time | Improved yield, selectivity, and reproducibility | researchgate.net |

| Productivity | Lower space-time yield due to downtime | Significantly higher space-time yields | Increased manufacturing efficiency | researchgate.net |

| Safety | Handling of large volumes of hazardous materials | Small reaction volumes, better heat dissipation | Inherently safer process | researchgate.net |

| Scalability | Difficult and non-linear scale-up | Linear scalability by running longer or in parallel | Simplified transition from lab to production | researchgate.net |

| Multi-step Synthesis | Requires isolation of intermediates | Allows for integrated, sequential reactions | Reduced waste, time, and manual handling | mdpi.comuc.pt |

By leveraging these advantages, flow chemistry offers a robust platform for the optimized, scalable, and safe synthesis of this compound.

Chemical Reactivity and Transformations of S 2 5 Oxotetrahydrofuran 2 Yl Acetic Acid

Reactions Involving the Lactone Ring System

The tetrahydrofuran-2-one moiety, a cyclic ester (lactone), is susceptible to various transformations, primarily involving the electrophilic carbonyl carbon.

The lactone ring can be opened by a variety of nucleophiles. This reaction is a form of nucleophilic acyl substitution. The attack of a nucleophile on the carbonyl carbon of the lactone leads to a tetrahedral intermediate, which then collapses, cleaving the endocyclic C-O bond and opening the ring. This process results in a 4-hydroxy-substituted dicarboxylic acid derivative.

Common nucleophiles that can effect this transformation include amines, alkoxides, and organometallic reagents. For instance, reaction with an amine (R-NH₂) would yield a 4-hydroxy-N-substituted adipamide derivative. Similarly, alkoxides (R-O⁻) would produce the corresponding 4-hydroxy adipate monoester.

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | Methylamine (CH₃NH₂) | 4-hydroxy-adipamide derivative |

| Alkoxide | Sodium methoxide (NaOCH₃) | 4-hydroxy-adipate monoester |

| Hydride | Sodium borohydride (NaBH₄) | Diol (see section 3.1.3) |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 4-hydroxy-adipic acid (see section 3.1.2) |

Hydrolysis: The lactone can be hydrolyzed under either acidic or basic conditions to yield (S)-2-(carboxymethyl)-4-hydroxybutanoic acid.

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide, results in the rapid, irreversible opening of the lactone ring. The mechanism involves nucleophilic attack by a hydroxide ion on the carbonyl carbon. The initially formed carboxylate and carboxylic acid are deprotonated under the basic conditions to yield a dicarboxylate salt. Subsequent acidification during workup is required to produce the final hydroxy diacid. youtube.com

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the lactone undergoes hydrolysis in a reversible equilibrium process. youtube.com The mechanism begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

Transesterification: When heated with an alcohol in the presence of an acid or base catalyst, the lactone can undergo transesterification. This reaction opens the ring to form a 4-hydroxy ester derivative.

The carbonyl group of the lactone can be reduced to a hydroxyl group. This transformation typically requires strong hydride-donating reagents, as lactones are less reactive than ketones or aldehydes. The reduction of both the lactone and the carboxylic acid functionalities results in the formation of a diol.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the lactone and the carboxylic acid group to the corresponding primary alcohols, yielding (S)-tetrahydrofuran-2,5-diyl)diethanol. harvard.edu Lithium borohydride (LiBH₄) is a somewhat milder reagent that is also commonly used for the selective reduction of esters and lactones to alcohols. harvard.edu

| Reagent | Abbreviation | Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | (S)-tetrahydrofuran-2,5-diyl)diethanol | A powerful, non-selective reagent that will also reduce the carboxylic acid. harvard.edu |

| Lithium Borohydride | LiBH₄ | (S)-5-(2-hydroxyethyl)tetrahydrofuran-2-yl)acetic acid | More selective for esters and lactones over carboxylic acids. harvard.edu |

Reactions of the Carboxylic Acid Functionality

The exocyclic carboxylic acid group undergoes typical reactions of aliphatic carboxylic acids, which can often be performed selectively in the presence of the lactone ring.

Esterification: The carboxylic acid moiety can be readily converted to its corresponding esters. The most common method is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-controlled process, often driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com

Amidation: The formation of amides from the carboxylic acid requires activation of the carboxyl group. Direct reaction with an amine is generally not feasible and requires high temperatures. A more common laboratory method involves the use of coupling agents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, allowing it to react with a primary or secondary amine under mild conditions to form the corresponding amide. nih.gov

| Transformation | Reagents | Product |

|---|---|---|

| Esterification | Methanol (B129727) (CH₃OH), H₂SO₄ (cat.) | Methyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate |

| Amidation | Benzylamine, EDCI, DCM | (S)-N-benzyl-2-(5-oxotetrahydrofuran-2-yl)acetamide |

(S)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid is structurally analogous to a β-keto acid, where the lactone carbonyl is in the β-position relative to the carboxylic acid group. Such compounds are known to undergo decarboxylation (loss of CO₂) upon heating. masterorganicchemistry.comlibretexts.org

The reaction proceeds through a concerted pericyclic mechanism involving a six-membered cyclic transition state. chemistrysteps.com In this transition state, the carboxylic acid proton is transferred to the lactone carbonyl oxygen, while the C-C bond between the carboxyl group and the alpha-carbon breaks. This process liberates carbon dioxide and forms an enol intermediate, which subsequently tautomerizes to the more stable keto form, yielding 5-methyltetrahydrofuran-2-one. This reaction is a key pathway for the transformation of this molecule and is a common feature in syntheses involving β-keto acid structures. masterorganicchemistry.comlibretexts.org

Derivatization of the Carboxylic Acid for Synthetic Utility

The carboxylic acid group of this compound is a versatile handle for a range of chemical modifications that enhance its utility as a chiral building block. Standard protocols for esterification and amidation are readily applicable, allowing for the coupling of this chiral lactone moiety to various other molecules.

Esterification is commonly achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. For instance, reaction with methanol or ethanol (B145695) under acidic conditions can yield the corresponding methyl or ethyl esters. These ester derivatives can serve as intermediates in the synthesis of more complex molecules. In a study on the reactions of γ-butyrolactone (GBL) and γ-hydroxybutyric acid (GHB) in alcoholic media, it was observed that under acidic conditions, GBL reacts with alcohols like ethanol and methanol to form the corresponding esters of GHB. mdma.ch This indicates that the lactone ring can be opened to facilitate esterification of the resulting hydroxy acid.

Amide formation is another critical derivatization, often employed to link the chiral lactone to amines, including amino acids and other biologically relevant molecules. This is typically accomplished using coupling reagents that activate the carboxylic acid, such as carbodiimides (e.g., DCC, EDC) or other peptide coupling agents, to facilitate the reaction with an amine. The aminolysis of γ-butyrolactones can also be achieved directly, resulting in the formation of a hydroxyamide. google.com This reaction involves the nucleophilic attack of a primary amine on the cyclic ester, leading to ring opening and the formation of an amide bond. google.com

The following table summarizes representative derivatization reactions of the carboxylic acid group:

| Reactant | Reagents and Conditions | Product | Application |

| Methanol | H₂SO₄, reflux | Methyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate | Intermediate for further synthetic transformations |

| Aniline | TBD catalyst, 40°C | (S)-N-phenyl-2-(5-oxotetrahydrofuran-2-yl)acetamide | Synthesis of N-aryl amides with a hydroxyl functional group |

| Isopropylamine | EDC, HOBt, DCM | (S)-N-isopropyl-2-(5-oxotetrahydrofuran-2-yl)acetamide | Introduction of a chiral lactone moiety into peptide-like structures |

Table 1: Examples of Carboxylic Acid Derivatization

Stereospecific Transformations and Chirality Retention

A significant aspect of the chemistry of this compound is its use as a chiral starting material. The stereochemical integrity of the C2 position is often paramount in synthetic sequences. Therefore, understanding the stereochemical outcomes of its reactions is essential.

Transformations Leading to Diastereomeric Products

This compound and its derivatives can be employed in reactions that generate new stereocenters, leading to the formation of diastereomeric products. The inherent chirality of the starting material can influence the stereochemical outcome of these reactions, a principle known as diastereoselection.

A notable example is the stereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans. In this approach, a γ-lactol derived from (S)-glutamic acid is reacted with the titanium enolates of N-acylated (R)-oxazolidin-2-ones. nih.gov This reaction leads to the formation of both trans- and cis-2,5-disubstituted tetrahydrofurans, which are diastereomers. nih.gov The ratio of these diastereomers is dependent on the nature of the acyl group on the oxazolidinone. nih.gov

The following table illustrates the diastereomeric ratios obtained in this transformation:

| R Group on N-acyl oxazolidinone | trans/cis Ratio |

| H | 2:1 |

| Me | 8:1 |

| Br | 10:1 |

Table 2: Diastereomeric Ratios in the Synthesis of 2,5-Disubstituted Tetrahydrofurans. nih.gov

This example demonstrates how the existing stereocenter in a derivative of this compound can direct the formation of a new stereocenter, leading to a preponderance of one diastereomer over the other. Such diastereoselective reactions are of great value in asymmetric synthesis, allowing for the construction of complex molecules with multiple, well-defined stereocenters.

Structural Characterization and Advanced Analytical Techniques

Spectroscopic Analysis in Elucidating Molecular Structure

Spectroscopy is fundamental to the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information, painting a complete picture of the molecule's identity and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For (S)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid, both ¹H and ¹³C NMR spectra provide key insights into its structure. The chemical shifts (δ) indicate the electronic environment of each nucleus, while spin-spin coupling patterns reveal the connectivity of adjacent atoms. docbrown.info

In ¹H NMR, the protons on the tetrahydrofuran (B95107) ring and the acetic acid side chain exhibit distinct signals. The proton at the chiral center (C2 of the furanone ring) is particularly important for stereochemical assignment, as its coupling to neighboring protons can be analyzed to infer the relative orientation of the substituents. chemicalbook.comspectrabase.com The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift. docbrown.info

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including the two carbonyl carbons (one from the lactone and one from the carboxylic acid), which resonate at characteristic downfield positions. caltech.edu

Table 1: Representative NMR Data for this compound

| Nucleus | Typical Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~4.8 | Multiplet | H at C2 (chiral center) |

| ¹H | ~2.8 | Multiplet | CH₂ of acetic acid side chain |

| ¹H | ~2.2 - 2.6 | Multiplets | CH₂ protons in the lactone ring |

| ¹H | >10 | Broad Singlet | COOH |

| ¹³C | ~175-180 | Singlet | Carbonyl (Lactone) |

| ¹³C | ~170-175 | Singlet | Carbonyl (Carboxylic Acid) |

| ¹³C | ~75-80 | Singlet | C2 (chiral center) |

| ¹³C | ~30-40 | Singlet | CH₂ of acetic acid side chain |

| ¹³C | ~25-35 | Singlet | CH₂ carbons in the lactone ring |

Note: Specific chemical shifts can vary depending on the solvent used.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its key functional groups.

A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. libretexts.org Two strong, sharp peaks are expected in the carbonyl region. The C=O stretch of the γ-lactone (a five-membered ring ester) typically appears at a higher frequency (around 1770 cm⁻¹), while the C=O stretch of the carboxylic acid appears around 1710 cm⁻¹. libretexts.orgvscht.cz The presence of these two distinct carbonyl absorptions is a key diagnostic feature.

Table 2: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid |

| ~1770 | C=O stretch | γ-Lactone |

| ~1710 | C=O stretch | Carboxylic Acid |

| 1320 - 1210 | C-O stretch | Carboxylic Acid, Lactone |

Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid, liquid, or in solution).

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. miamioh.edu For this compound, the molecular formula is C₆H₈O₄, corresponding to a molecular weight of approximately 144.12 g/mol . nih.govnih.gov The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 144.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the molecular formula. ijpsm.com The exact mass of C₆H₈O₄ is 144.04226 Da. nih.gov HRMS analysis would confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. ijpsm.com

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₈O₄ |

| Molecular Weight (Nominal) | 144 g/mol |

Chiroptical Properties and Their Measurement

As a chiral molecule, this compound interacts with plane-polarized light, a property known as optical activity. libretexts.org The measurement of these chiroptical properties is essential for assigning the absolute configuration of the stereocenter.

Optical rotation is the rotation of the plane of polarization of linearly polarized light as it passes through a chiral substance. wikipedia.org The direction and magnitude of this rotation are measured with a polarimeter. The specific rotation, [α], is a standardized physical constant for a chiral compound and is calculated from the observed rotation. chemistrysteps.com

For this compound, also known as (S)-(-)-paraconic acid, the specific rotation is negative, indicating that it is levorotatory (rotates the plane of polarized light counterclockwise). nih.govacs.org The value of the specific rotation can be influenced by temperature, the wavelength of light used (typically the sodium D-line, 589 nm), and the solvent. nih.gov Ab initio calculations and experimental measurements have been used to correctly assign the (S) configuration based on its negative optical rotation. nih.govacs.org

Table 4: Optical Rotation Data for (S)-Paraconic Acid

| Parameter | Value |

|---|---|

| Enantiomer | (S) |

| Sign of Rotation | (-) Levorotatory |

| Wavelength | Sodium D-line (589 nm) |

Note: The specific numerical value depends on concentration and solvent.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample. nih.gov An optically active molecule will absorb the two components differently, resulting in a CD spectrum with positive or negative peaks (known as Cotton effects) in the regions of its UV-Vis absorption bands. libretexts.org

The CD spectrum is highly sensitive to the three-dimensional structure of a molecule, making it an invaluable tool for determining absolute configuration. mtoz-biolabs.com The absolute configuration of this compound can be assigned by comparing its experimental CD spectrum to the spectra of related compounds with known configurations or to spectra predicted by theoretical calculations. unipi.it The sign and intensity of the Cotton effects associated with the electronic transitions of the chromophores (the carboxyl and lactone groups) are directly related to the stereochemistry at the chiral center. unipi.it

Solid-State Structural Investigations (e.g., X-ray Crystallography of Derivatives or Related Compounds)

Detailed structural information has been obtained for γ-butyrolactone using X-ray powder diffraction. The crystal structure of its solid phase was determined at a temperature of 180 K. nih.gov The analysis revealed that γ-butyrolactone crystallizes in a monoclinic system, which is a common crystal system for organic molecules. nih.gov

The investigation identified the space group as P2(1)/a, with a unit cell containing eight molecules. A notable finding from this study was the presence of two independent molecules in the asymmetric unit, indicating subtle conformational differences between the molecules in the crystal lattice. nih.gov The specific parameters of the unit cell were precisely determined, providing a foundational understanding of the packing and dimensions of this fundamental lactone structure in the solid state. nih.gov After undergoing further heating and cooling cycles, a different powder diffraction pattern emerged at the same temperature, suggesting the existence of a second polymorph of γ-butyrolactone. nih.gov

The detailed crystallographic data for the primary polymorph of γ-butyrolactone are presented below. This data serves as a critical reference for computational modeling and for understanding the steric and electronic properties of derivatives such as this compound.

Crystallographic Data for γ-Butyrolactone (Polymorph 1) at 180 K

| Parameter | Value |

|---|---|

| Formula | C₄H₆O₂ |

| Crystal System | Monoclinic |

| Space Group | P2(1)/a |

| a (Å) | 10.1282 (4) |

| b (Å) | 10.2303 (5) |

| c (Å) | 8.3133 (4) |

| **β (°) ** | 93.291 (2) |

| **Volume (ų) ** | 859.35 |

| Z | 8 |

| Molecules per Asymmetric Unit | 2 |

| Temperature (K) | 180 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Stereochemical Considerations and Enantiopurity of S 2 5 Oxotetrahydrofuran 2 Yl Acetic Acid

Impact of Enantiomeric Purity on Chemical Properties and Reactivity

Furthermore, the physical properties of a mixture of enantiomers can differ from those of the pure substance. For instance, melting points and solubility can be affected. In reactions involving chiral catalysts or reagents, the presence of the opposite enantiomer can sometimes inhibit or alter the catalytic cycle, leading to reduced reaction rates or lower enantioselectivity. researchgate.net The therapeutic effect of a bioactive molecule, should this compound be a precursor to one, is also highly dependent on its enantiomeric purity, as different enantiomers can exhibit varied pharmacological and toxicological profiles. americanpharmaceuticalreview.comnih.gov

Methods for Enantiomeric Excess (ee) Determination

Accurately determining the enantiomeric excess of 2-(5-Oxotetrahydrofuran-2-yl)acetic acid is essential for quality control and for validating the stereoselectivity of a synthesis. chromatographyonline.com Several analytical techniques are employed for this purpose, primarily involving chiral chromatography or NMR spectroscopy after derivatization.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for separating and quantifying enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to different retention times. For compounds similar to 2-(5-Oxotetrahydrofuran-2-yl)acetic acid, polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are frequently effective. sci-hub.stmdpi.com For example, research on related 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids has successfully utilized a Daicel Chiracel OD-H column for ee determination. sci-hub.stsci-hub.se

Gas Chromatography (GC): Chiral GC can also be used, often after converting the carboxylic acid to a more volatile ester derivative. The separation occurs on a capillary column coated with a chiral stationary phase, such as cyclodextrin (B1172386) derivatives. lookchem.com For instance, the enantiomers of related alkyl 5-oxotetrahydrofuran-2-carboxylates have been successfully resolved using a Cyclodex-B capillary column. lookchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectroscopy cannot distinguish between enantiomers directly, it can be used to determine ee after derivatization with a chiral resolving agent, such as a chiral alcohol (e.g., menthol), to form diastereomers. beilstein-journals.org These diastereomers have distinct NMR spectra, and the ee can be calculated by integrating the signals corresponding to each diastereomer. sci-hub.st For example, the enantiomeric purity of 5-oxo-3-phenyltetrahydrofuran-2-carboxylic acid was determined by analyzing the 1H NMR spectrum of its menthyl esters. sci-hub.st

Below is a table summarizing common analytical methods for ee determination of similar chiral lactone carboxylic acids.

| Analytical Method | Column/Reagent | Typical Conditions | Reference |

| Chiral HPLC | Daicel Chiracel OD-H | Isocratic mobile phase (e.g., hexane/isopropanol with trifluoroacetic acid) | sci-hub.stsci-hub.se |

| Chiral GC | Cyclodex-B Capillary Column | Isothermal oven program, He carrier gas | lookchem.com |

| ¹H NMR | (1R,2S,5R)-(–)-Menthol (as derivatizing agent) | High-field NMR spectrometer (e.g., 500 MHz), analysis of diastereomeric ester signals | sci-hub.st |

Control of Stereochemistry in Synthetic Pathways

The synthesis of (S)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid with high enantiomeric purity requires stereocontrolled methods. The primary strategies include asymmetric synthesis from prochiral precursors or the resolution of a racemic mixture.

Asymmetric Synthesis: This approach creates the desired stereocenter selectively. A notable method involves the asymmetric hydrogenation of α-ketoglutaric acid esters over a platinum catalyst modified with a chiral agent, such as a cinchona alkaloid. lookchem.comrsc.org The resulting chiral hydroxy ester undergoes spontaneous or acid-catalyzed cyclization to yield the enantiomerically enriched lactone. This method has been shown to produce the corresponding (R)-lactone ester with up to 96% ee, and the methodology can be adapted to produce the (S)-enantiomer by selecting the appropriate alkaloid modifier. lookchem.comrsc.org

Another powerful strategy is the asymmetric oxidation of prochiral substrates. For instance, the oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones using a chiral titanium complex [Ti(Oi-Pr)₄/diethyl tartrate/t-BuOOH] can yield enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids. researchgate.net The choice of diethyl tartrate enantiomer directs the stereochemical outcome. sci-hub.st

Chiral Resolution: This technique involves separating a racemic mixture of 2-(5-Oxotetrahydrofuran-2-yl)acetic acid. A common method is to react the racemic acid with a chiral resolving agent, typically a chiral amine or alcohol, to form a pair of diastereomeric salts or esters. beilstein-journals.org These diastereomers possess different physical properties (e.g., solubility, chromatographic retention) and can be separated by fractional crystallization or chromatography. tcichemicals.com After separation, the chiral auxiliary is removed to yield the pure (S)-enantiomer. For example, L-(−)-menthol has been effectively used as a chiral auxiliary to resolve carboxylic acid intermediates via chromatographic separation of the resulting diastereomeric esters. beilstein-journals.org

The table below outlines key strategies for controlling the stereochemistry in the synthesis of this or structurally related compounds.

| Synthetic Strategy | Key Reagents/Catalysts | Achieved ee (%) | Reference |

| Asymmetric Hydrogenation | Pt/Al₂O₃, Cinchona Alkaloid (e.g., Cinchonidine) | Up to 96% | lookchem.comrsc.org |

| Asymmetric Oxidation | Ti(Oi-Pr)₄, (–)-Diethyl Tartrate, t-BuOOH | Up to 86% | sci-hub.stresearchgate.net |

| Chiral Resolution | L-(−)-Menthol (as chiral auxiliary) | >99% (after separation) | beilstein-journals.org |

Synthesis and Characterization of Derivatives and Analogs of S 2 5 Oxotetrahydrofuran 2 Yl Acetic Acid

Modification of the Carboxylic Acid Side Chain

The carboxylic acid moiety of (S)-2-(5-oxotetrahydrofuran-2-yl)acetic acid is a prime target for chemical modification to generate a variety of functional derivatives, most notably esters and amides. These modifications can significantly influence the compound's polarity, solubility, and ability to interact with biological targets.

Esterification: The synthesis of esters from the parent carboxylic acid can be achieved through several standard methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. youtube.com For instance, reaction with methanol (B129727) or ethanol (B145695) under acidic conditions would yield the corresponding methyl and ethyl esters. This transformation is often employed to increase the lipophilicity of a compound, which can affect its absorption and distribution. rsc.org

Amide Formation: The conversion of the carboxylic acid to an amide is another crucial derivatization. This is typically accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with a primary or secondary amine. khanacademy.org Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct reaction between the carboxylic acid and an amine. youtube.com The resulting amides introduce a hydrogen bond donor and can alter the molecule's conformation and binding properties. libretexts.org Masking the polarity of a carboxylic acid through ester or amide bond formation has been shown in other contexts to improve antiplasmodial activity. nih.gov

A representative set of derivatives that can be synthesized from this compound is presented in the table below.

| Derivative Name | Structure | Reagents and Conditions |

| Methyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate | Methanol, H₂SO₄ (catalytic), heat | |

| Ethyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate | Ethanol, H₂SO₄ (catalytic), heat | |

| (S)-N-Benzyl-2-(5-oxotetrahydrofuran-2-yl)acetamide | 1. SOCl₂ or (COCl)₂2. Benzylamine, base | |

| (S)-2-(5-Oxotetrahydrofuran-2-yl)-N-phenylacetamide | 1. SOCl₂ or (COCl)₂2. Aniline, base | |

| (S)-N-(2-Hydroxyethyl)-2-(5-oxotetrahydrofuran-2-yl)acetamide | 1. DCC2. Ethanolamine |

Substitutions on the Tetrahydrofuran (B95107) Ring

Introducing substituents onto the tetrahydrofuran ring of this compound can provide valuable insights into structure-activity relationships. The C3 and C4 positions of the lactone ring are potential sites for functionalization, although these modifications can be more challenging than derivatizing the carboxylic acid side chain.

One approach to achieve substitution is through the α-alkylation of the lactone. This typically involves the formation of an enolate at the C3 position using a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophile, such as an alkyl halide. nih.gov This method allows for the introduction of a variety of alkyl and functionalized alkyl groups at the position adjacent to the carbonyl.

Another strategy could involve the synthesis of substituted precursors that are then cyclized to form the desired substituted γ-butyrolactone. For instance, the asymmetric hydrogenation of substituted dialkyl 2-oxoglutarates can yield chiral hydroxy esters that subsequently cyclize to form substituted 5-oxotetrahydrofuran-2-carboxylates. rsc.orglookchem.com While not a direct substitution on the pre-formed ring, this approach provides access to a range of substituted analogs.

The following table illustrates potential substitutions on the tetrahydrofuran ring.

| Derivative Name | Structure | General Synthetic Approach |

| (S)-2-((3S)-3-Methyl-5-oxotetrahydrofuran-2-yl)acetic acid | Enolate formation at C3 with LDA, followed by reaction with methyl iodide. | |

| (S)-2-((3S)-3-Benzyl-5-oxotetrahydrofuran-2-yl)acetic acid | Enolate formation at C3 with LDA, followed by reaction with benzyl (B1604629) bromide. | |

| (S)-2-((4R)-4-Hydroxymethyl-5-oxotetrahydrofuran-2-yl)acetic acid | Synthesis from a suitably functionalized precursor, such as a carbohydrate derivative. nih.gov |

Synthesis of Spirolactones and Fused Heterocycles Containing the this compound Scaffold

The this compound scaffold can be incorporated into more complex polycyclic systems, such as spirolactones and fused heterocycles. These derivatives can exhibit unique three-dimensional structures and pharmacological properties.

Fused Heterocycles: The fusion of another heterocyclic ring onto the tetrahydrofuran scaffold can lead to novel chemical entities. One strategy involves the use of the carboxylic acid side chain to build the second ring. For instance, the synthesis of fused thiazole (B1198619) acetic acids has been reported, demonstrating the feasibility of constructing bicyclic systems from acetic acid derivatives. nih.gov Another approach involves the cyclization of precursors that already contain the necessary functionalities for both rings. The synthesis of fused tricyclic γ-lactones has been achieved through manganese(III) acetate-mediated cyclization of cyclic alkenes bearing a carboxylic acid and a malonate group. rsc.org

The table below provides examples of these more complex structures.

| Derivative Type | General Structure | Potential Synthetic Strategy |

| Spirolactone | Intramolecular cyclization of a derivative with appropriate functional groups. | |

| Fused Thiazole | Reaction of a thiourea (B124793) derivative of the carboxylic acid with an α-haloketone followed by cyclization. | |

| Fused Cyclopentane | Radical cyclization of an appropriately substituted precursor. |

Bioisosteric Replacements and Their Chemical Implications

Bioisosterism is a strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties to enhance the desired biological or physical properties without making significant changes in the chemical structure. nih.gov This approach can be applied to both the carboxylic acid side chain and the lactone ring of this compound.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often replaced to improve pharmacokinetic properties, such as oral bioavailability and metabolic stability. Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and acylsulfonamides. nih.govsemanticscholar.org

Tetrazoles: The 5-substituted 1H-tetrazole ring is a well-established bioisostere for the carboxylic acid group due to its similar acidity (pKa) and planar geometry. rug.nl The replacement of a carboxylic acid with a tetrazole can lead to compounds with improved metabolic stability and bioavailability. nih.govresearchgate.net

Sulfonamides and Acylsulfonamides: Sulfonamides and, more effectively, acylsulfonamides can also mimic the acidic nature of carboxylic acids. nih.gov These groups can form similar hydrogen bond interactions and have been shown to improve the pharmacological properties of various drug candidates. semanticscholar.orgnih.gov

Lactone Ring Bioisosteres: The lactone ring, which is an ester, can also be replaced by other heterocyclic systems that mimic its size, shape, and electronic properties.

Oxadiazoles: 1,2,4-Oxadiazoles and 1,3,4-oxadiazoles are frequently used as bioisosteres for esters and amides. nih.govresearchgate.net They are more resistant to hydrolysis by esterases, which can lead to improved metabolic stability and a longer duration of action. researchgate.net

The following table summarizes some key bioisosteric replacements for the functional groups in this compound.

| Original Functional Group | Bioisosteric Replacement | Chemical Implications |

| Carboxylic Acid | 5-Substituted-1H-tetrazole | Similar acidity, increased metabolic stability, potential for improved bioavailability. nih.govrug.nlresearchgate.net |

| Carboxylic Acid | Acylsulfonamide | Similar pKa, can form similar hydrogen bonds, potential for improved pharmacological properties. nih.govsemanticscholar.org |

| Lactone (Ester) | 1,2,4-Oxadiazole | Increased resistance to hydrolysis, improved metabolic stability. nih.govresearchgate.net |

| Lactone (Ester) | 1,2,3-Triazole | Maintains molecular shape, alters electronic properties and metabolic stability. unimore.it |

Mechanistic and Theoretical Studies on S 2 5 Oxotetrahydrofuran 2 Yl Acetic Acid Reactions

Reaction Mechanism Elucidation for Key Transformations

The key transformations of (S)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid involve reactions at the electrophilic carbonyl carbon of the lactone, the acidic proton of the carboxylic acid, and the α-carbons of both the lactone and the side chain.

Lactone Ring-Opening: The most characteristic reaction of the γ-butyrolactone moiety is its hydrolysis via ring-opening. This reaction is typically promoted by a base, such as a hydroxide (B78521) ion (OH⁻). pearson.com The mechanism proceeds through a nucleophilic acyl substitution pathway:

Nucleophilic Attack: The hydroxide ion attacks the electrophilic carbonyl carbon of the lactone. pearson.com

Tetrahedral Intermediate Formation: This attack breaks the π-bond of the carbonyl group, forming a transient, negatively charged tetrahedral intermediate. pearson.com

Ring Cleavage: The tetrahedral intermediate collapses, reforming the carbonyl double bond and cleaving the C-O single bond within the ring. This step is facilitated by the release of ring strain. pearson.com

Protonation: The resulting alkoxide is protonated by water or another proton source, yielding the final product, a γ-hydroxy carboxylate. Under basic conditions, the carboxylic acid groups (both the original and the newly formed one from the lactone) will exist as carboxylate anions. wikipedia.org

This base-promoted hydrolysis is a fundamental reaction for γ-butyrolactones. wikipedia.org Similar ring-opening reactions can occur with other nucleophiles, such as alkoxides (transesterification) or amines (amidation), to produce a variety of derivatives.

Reactions at the α-Carbon: Under strongly alkaline conditions with a non-nucleophilic base like lithium diisopropylamide (LDA), the α-carbon of the lactone ring (the carbon adjacent to the carbonyl group) can be deprotonated to form a carbanion. wikipedia.orgchemicalpapers.com This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylation or condensation reactions. For instance, studies on the synthesis of α-acetyl-γ-butyrolactone from γ-butyrolactone and ethyl acetate (B1210297) have explored the mechanism involving the formation of this carbanion, which then attacks the electrophilic carbonyl of the ethyl acetate. chemicalpapers.com

Carboxylic Acid Side Chain Reactions: The acetic acid side chain undergoes typical carboxylic acid reactions. These include:

Esterification: Reaction with an alcohol under acidic conditions to form an ester.

Amidation: Reaction with an amine, often activated by a coupling agent, to form an amide.

Reduction: Conversion to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). However, this potent reagent would also reduce the lactone to a diol.

The presence of both the lactone and the carboxylic acid allows for selective reactions based on the choice of reagents and reaction conditions. For example, milder conditions can often be used to modify the carboxylic acid group without opening the lactone ring.

Computational Chemistry and DFT Calculations Applied to Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction pathways of γ-butyrolactone derivatives at a molecular level. researchgate.net These theoretical calculations provide detailed information about the geometries of reactants, transition states, and products, as well as the energetics of the reaction, which helps to predict the most likely mechanism. chemicalpapers.com

DFT calculations have been employed to study the synthesis mechanism of α-acetyl-γ-butyrolactone, where the enthalpies of formation for synthons, products, and potential intermediates were calculated to map out the competitive reaction pathways. chemicalpapers.com Such studies reveal that the reactions are often exothermic, highlighting the importance of controlling reaction rates for safety and efficiency. chemicalpapers.com

In studies of related compounds, DFT has been used to:

Analyze Molecular Geometry: Optimize the structures of different conformers and calculate key bond lengths and angles. sphinxsai.com

Predict Vibrational Spectra: Compute harmonic vibrational frequencies which can be compared with experimental FT-IR and FT-Raman data to confirm structural assignments. sphinxsai.com

Determine Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for understanding the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. sphinxsai.com

Estimate Physicochemical Properties: Computational methods like COSMO-RS can be used to estimate properties such as electrochemical stability, dielectric constants, and basicity for derivatives, as demonstrated in studies of fluorinated γ-butyrolactones. mdpi.com

For this compound, DFT calculations could be used to model the ring-opening reaction, identifying the transition state structure and calculating the activation energy barrier. This would provide a quantitative understanding of the lactone's reactivity towards different nucleophiles. Similarly, the acidity of the various protons in the molecule could be calculated to predict the most likely site of deprotonation under basic conditions.

Table 1: Illustrative Computed Properties for a γ-Butyrolactone Derivative (α-acetyl-γ-butyrolactone) This table presents sample data from DFT (B3LYP/6-311+G(d,p)) and Hartree-Fock (HF/6-311+G(d,p)) calculations on a related molecule to illustrate the type of information generated by computational studies. sphinxsai.com

| Property | Method | Calculated Value |

| Bond Length (Å) | ||

| C=O (lactone) | B3LYP | 1.2007 |

| HF | 1.1969 | |

| C-O (lactone ring) | B3LYP | 1.3517 |

| HF | 1.3232 | |

| Thermodynamic Properties | ||

| Zero-point vibrational energy | B3LYP | 100.3 kcal/mol |

| HF | 104.7 kcal/mol | |

| Enthalpy | B3LYP | 107.5 kcal/mol |

| HF | 111.7 kcal/mol |

Data sourced from a computational study on α-acetyl-γ-butyrolactone. sphinxsai.com

Structure-Reactivity Relationships within the this compound Framework

The reactivity of this compound is intrinsically linked to its molecular structure. The key structural features influencing its chemical behavior are the lactone ring, the stereocenter, and the carboxylic acid side chain.

Lactone Ring Strain and Electrophilicity: The five-membered γ-butyrolactone ring possesses a degree of ring strain, which contributes to its reactivity. Nucleophilic attack on the carbonyl carbon leads to a tetrahedral intermediate, a process that alleviates some of this strain and is therefore thermodynamically favorable. The electrophilicity of the carbonyl carbon is a primary determinant of reactivity and can be influenced by substituents on the ring.

Influence of the Carboxylic Acid Group: The acetic acid side chain can influence the reactivity of the lactone ring through intramolecular interactions. For example, under certain conditions, the carboxylic acid group could act as an intramolecular catalyst, protonating the carbonyl oxygen to increase its electrophilicity and facilitate ring-opening. Conversely, in its deprotonated carboxylate form, it could act as an intramolecular nucleophile.

Stereochemical Control: The presence of a defined stereocenter at the C2 position of the tetrahydrofuran (B95107) ring is crucial. This chiral center dictates the three-dimensional arrangement of the acetic acid side chain relative to the lactone ring. Any reaction at the lactone ring or the adjacent α-carbon will be influenced by this stereochemistry. Reagents will approach the molecule from the less sterically hindered face, leading to stereoselective or stereospecific outcomes in reactions. This is a fundamental principle in the synthesis of complex molecules and natural products containing substituted tetrahydrofuran motifs. nih.govuni-saarland.de

Biochemical and Biological Relevance of S 2 5 Oxotetrahydrofuran 2 Yl Acetic Acid Non Clinical Focus

Natural Occurrence and Biosynthesis of Related Lactone Carboxylic Acids

(S)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid belongs to the broader class of paraconic acids, which are recognized as secondary metabolites primarily found in lichens and fungi. researchgate.net These γ-butyrolactone natural products are characterized by a carboxylic acid group and often a long alkyl chain. researchgate.net

The biosynthesis of the γ-butyrolactone core of related compounds in microorganisms is linked to fatty acid metabolism. In the bacterial genus Streptomyces, the formation of A-factor, a γ-butyrolactone autoregulator, begins with the condensation of a β-keto acid derivative with dihydroxyacetone phosphate (B84403) (DHAP). nih.gov This initial step is catalyzed by the key enzyme AfsA, which transfers a β-ketoacyl group from an acyl carrier protein to DHAP. nih.gov The resulting ester undergoes a series of reactions, including an intramolecular aldol (B89426) condensation to form the butenolide ring, followed by reduction and dephosphorylation to yield the final γ-butyrolactone structure. nih.gov

In fungi, the biosynthesis of xanthones, another class of secondary metabolites, also involves precursors from the polyacetate/polymalonate pathway, which shares intermediates with fatty acid synthesis. nih.gov The formation of the γ-lactone ring in ascorbic acid biosynthesis is catalyzed by the enzyme gluconolactonase (GNL), which facilitates the cyclization of L-gulonate. nih.gov While the specific biosynthetic pathway for this compound has not been fully elucidated, it is likely to involve similar enzymatic strategies, starting from precursors derived from primary metabolism, such as acetyl-CoA. researchgate.net

Table 1: Examples of Naturally Occurring Lactone Carboxylic Acids and Their Sources

| Compound Name | Structural Class | Natural Source(s) |

| Protolichesterinic acid | Paraconic Acid | Cetraria islandica (lichen) researchgate.net |

| Lichesterinic acid | Paraconic Acid | Cetraria islandica (lichen) researchgate.net |

| A-factor | γ-Butyrolactone | Streptomyces griseus (bacterium) nih.gov |

| Lactivicin | Bicyclic butyrolactone | Bacteria nih.gov |

Role as a Metabolite or Intermediate in Biochemical Pathways

Direct evidence for the role of this compound as a central metabolite or intermediate in primary biochemical pathways such as lipid catabolism is not well-documented. As secondary metabolites, paraconic acids are generally considered to be produced in pathways that diverge from primary metabolism, particularly during specific phases of an organism's life cycle or in response to environmental cues. researchgate.net

However, the biosynthesis of related compounds from precursors of fatty acid metabolism suggests a clear link. nih.gov In some fungi, the production of itaconic acid, a related dicarboxylic acid, involves intermediates of the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov It is plausible that this compound could arise from specialized metabolic pathways that utilize intermediates from the TCA cycle or fatty acid oxidation. For instance, in the fungus Aspergillus terreus, the production of itaconic acid and a related compound, (S)-2-hydroxyparaconate, involves mitochondrial transport of metabolic precursors. nih.gov This suggests that paraconic acids may be part of specialized fungal metabolic networks that are interconnected with central carbon metabolism.

In Vitro Biological Activity and Mechanistic Interactions

While specific in vitro studies on the biological activity of this compound are scarce, the broader class of paraconic acids and γ-butyrolactones exhibit a wide range of biological effects. These activities often stem from the electrophilic nature of the lactone ring, which can react with nucleophilic residues in biomolecules, such as enzymes and proteins.

Various natural and synthetic lactones have been shown to possess anti-tumor, antimicrobial, and anti-inflammatory properties. nih.gov For example, some synthetic paraconic acid analogs have been evaluated for their cytotoxic effects against cancer cell lines. semanticscholar.org The mechanism of action for many biologically active lactones involves enzyme inhibition. The γ-butyrolactone moiety is a privileged structure in drug discovery and can be found in a variety of experimental drugs. nih.gov

Derivatives of related structures, such as cinnamic acid, have been shown to induce cell cycle arrest in various carcinoma cell lines, with IC50 values in the micromolar range. nih.govresearchgate.net The cytotoxic effects of some chalcones, which share structural similarities with precursors of some lactones, have also been demonstrated against breast cancer cell lines. nih.gov Although direct evidence is lacking for this compound, the established bioactivity of the γ-butyrolactone scaffold suggests that it may exhibit some form of cellular growth modulation or enzyme inhibition in vitro.

Table 2: Reported In Vitro Biological Activities of Related Lactone-Containing Compounds

| Compound Class | Specific Compound/Derivative | Reported In Vitro Activity | Cell Lines/Enzymes Studied |

| Paraconic Acid Analogs | Synthetic derivatives | Cytotoxicity | Cancer cell lines semanticscholar.org |

| Bicyclic Butyrolactone | Lactivicin | β-lactamase inhibition | Bacterial enzymes nih.gov |

| Cinnamic Acid Derivatives | Synthetic esters and amides | Cytotoxicity, cell cycle arrest | HeLa, K562, Fem-x, MCF-7 nih.govresearchgate.net |

| Chalcones | Prenylated derivatives | Cytotoxicity | MCF-7, MDA-MB231, ZR-75-1 nih.gov |

Utility as a Biochemical Probe in Research Applications

The reactivity and structural characteristics of lactones make them valuable tools in biochemical research. Lactones, including β-lactones and γ-lactones, have been utilized as activity-based probes for protein profiling. researchgate.netrsc.org These probes can covalently bind to the active sites of specific enzymes, allowing for their identification and functional characterization within complex biological systems. rsc.org The "privileged structure" of the lactone scaffold enables it to be recognized by a variety of enzyme classes. rsc.org

In the field of stem cell research, certain lactone-containing molecules have shown promise in modulating cellular differentiation. For example, cnidium lactone has been found to stimulate the osteogenic differentiation of bone marrow mesenchymal stem cells by influencing the BMP-2/smad-signaling pathway. nih.gove-century.us This suggests that the lactone motif can interact with key signaling pathways that control cell fate. While there is no direct evidence of this compound being used as a biochemical probe, its simple and modifiable structure makes it a potential candidate for the development of such tools to investigate specific biological processes, including those related to stem cell differentiation and enzyme function.

Conclusion and Future Research Directions in S 2 5 Oxotetrahydrofuran 2 Yl Acetic Acid Chemistry

Summary of Key Research Achievements

The primary achievement in the chemistry of (S)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid lies in its establishment as a versatile chiral synthon. The γ-butyrolactone framework is a privileged structure found in numerous natural products that exhibit a wide array of biological activities, including antibiotic, antitumor, and antifungal properties. acs.orgnih.govresearchgate.netmdpi.com Consequently, enantiomerically pure γ-butyrolactones like the title compound are highly sought-after as building blocks for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. mdpi.com

Key achievements include:

Efficient Synthetic Access: Methodologies have been developed for the synthesis of chiral γ-butyrolactones, providing a reliable supply for further synthetic exploration. These routes allow for the construction of complex molecular architectures. nih.gov

Role in Natural Product Synthesis: The γ-butyrolactone core is central to many biologically active natural products. researchgate.net Synthetic strategies leveraging simple, chiral lactone precursors have been crucial in the total synthesis of these complex targets. nih.gov

Foundation for Bioactive Molecules: Several drugs approved by the FDA contain the γ-butyrolactone moiety, where they serve diverse therapeutic functions as diuretics, anticancer agents, and treatments for heart disease. mdpi.com This underscores the importance of fundamental building blocks like this compound in medicinal chemistry.

Remaining Challenges in Synthesis and Application

Despite the progress, significant challenges remain in both the synthesis and broader application of this compound.

Synthetic Challenges:

Reliance on Traditional Methods: While effective, some established syntheses rely on stoichiometric reagents and conditions that are not ideal for large-scale, environmentally friendly production.

Harsh Conditions: Many general methods for γ-butyrolactone synthesis are limited by their reliance on harsh reaction conditions, excessive chemical oxidants, or the use of expensive and toxic noble metals. researchgate.net

Stereochemical Control: While the '(S)' enantiomer can be accessed, developing more versatile and efficient catalytic asymmetric methods to access various substituted chiral γ-butyrolactones remains an active area of research. acs.orgnih.gov

Application Challenges:

Limited Direct Applications: The primary value of the compound is as an intermediate. Research into the inherent biological activity of the molecule itself or its simple derivatives is less common.

Full Potential Untapped: The full potential of this specific chiral building block in diverse fields beyond its current use has yet to be fully realized, necessitating further investigation into new applications.

Prospects for Novel Catalytic Systems and Green Chemistry Integration

Future synthetic work on this compound and its analogs will likely focus on developing more sustainable and efficient methodologies, embracing the principles of green chemistry. nih.govmit.edu

Novel Catalytic Systems: The development of advanced catalytic systems offers a promising path forward. For instance, rhodium-catalyzed asymmetric hydrogenation of γ-butenolides has proven to be a highly efficient method for producing various chiral γ-butyrolactones with excellent enantioselectivity (up to 99% ee). nih.govrsc.org Adapting such catalytic hydrogenation, as well as other asymmetric transformations like aldol (B89426) reactions and Michael additions, could lead to more direct and atom-economical routes to the target molecule and its derivatives. acs.orgnih.gov

Green Chemistry Integration: Significant improvements can be made by incorporating green chemistry principles into the synthesis. mit.edu

Renewable Feedstocks: Exploring synthetic pathways from biomass-derived platform chemicals, such as levulinic acid or itaconic acid, could provide a sustainable source for the γ-butyrolactone core. nih.govresearchgate.net

Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) and dimethylformamide (DMF) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ethyl acetate (B1210297) is a key goal. acs.org 2-MeTHF is particularly attractive as it is derived from renewable resources. acs.org

Catalysis over Stoichiometry: Shifting from stoichiometric reagents to catalytic methods minimizes waste and improves efficiency, a core tenet of green chemistry. mit.edu

Energy Efficiency: Utilizing methods like microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com One study on a related derivative showed microwave heating improved reaction yield to 70% in just 10 minutes. researchgate.net

Emerging Areas of Research for this compound and its Derivatives